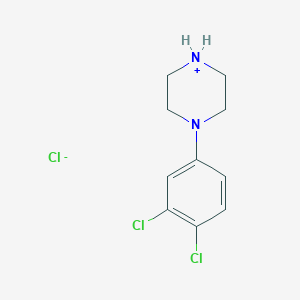

1-(3,4-Dichlorophenyl)piperazine hydrochloride

Overview

Description

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound that is of interest in various fields of research, including pharmacology and organic chemistry. It is a derivative of piperazine and is characterized by the presence of two chlorine atoms on the phenyl ring. This compound serves as an intermediate in the synthesis of various pharmaceutical agents and has been the subject of numerous studies to understand its properties and potential applications.

Synthesis Analysis

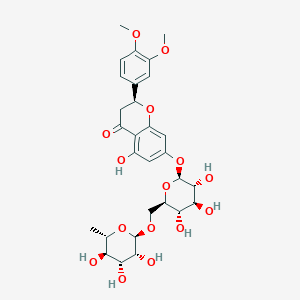

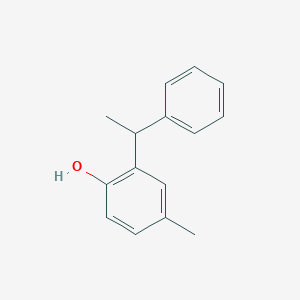

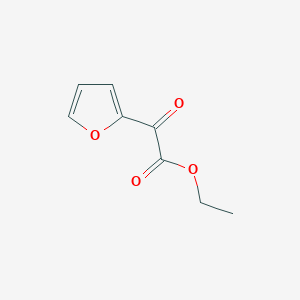

The synthesis of related piperazine derivatives has been described in several papers. For instance, the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride followed by reaction with 1-bromo-3-chloropropane has been reported, yielding 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% . Another study describes the synthesis of a series of piperazine derivatives starting from 2-acetylfuran and proceeding through a series of reactions including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods provide insights into the synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and electronic properties of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, were calculated using DFT/B3LYP/6-311G(d,p) level of theory and compared with experimental results, showing excellent agreement . Additionally, the crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate was determined, revealing a tetrahedral geometry around the zinc atom and various intermolecular interactions . These studies provide a framework for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of piperazine derivatives has been explored in the context of their potential biological activities. For instance, a series of piperazine compounds were synthesized and tested for their antidepressant and antianxiety activities, indicating the potential for these compounds to engage in biological reactions . Another study focused on the antibacterial and antifungal activities of piperazine derivatives, suggesting their interaction with biological targets . These findings suggest that this compound may also participate in various chemical reactions, particularly in a biological setting.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are crucial for their application in drug development. Theoretical and experimental investigations have provided insights into properties such as molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis . Additionally, the solubility, melting point, and stability of these compounds are important parameters that have been studied to understand their behavior in different environments . These properties are essential for the practical use of this compound in pharmaceutical applications.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been synthesized through various methods, demonstrating its role as a pharmaceutical intermediate. Studies show different synthetic routes including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, confirming the structure of 1-(3,4-Dichlorophenyl)piperazine through IR and 1H-NMR analysis (Quan, 2006), (Li Ning-wei, 2006).

Biological and Medicinal Properties

- The compound has shown potential biological activity. For instance, a study synthesized 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride and investigated its biological properties, including activity against prostate-specific membrane protein and effectiveness against prostate cancer (Bhat et al., 2018).

Pharmacological Effects

- Research on derivatives of this compound reveals pharmacological effects. Synthesis of derivatives like 2-{1’-Aryl-1’-[4’’-(2’’’, 3’’’-Dichlorophenyl) Piperazin-Yl]-Methyl}-Cyclohexanone Hydrochloride showed moderate antibacterial and antifungal activity, demonstrating its utility in pharmaceutical applications (Roshan, 2018).

Analytical and Forensic Applications

- The compound has been used in forensic applications. A study developed a rapid and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine in forensic samples using square-wave voltammetry, highlighting its relevance in forensic toxicology (Silva et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in neurotransmission, with the serotonin transporter involved in the reuptake of serotonin, and the β1-adrenergic receptor involved in the regulation of heart function .

Mode of Action

This compound acts as both a serotonin releaser via the serotonin transporter , and a β1-adrenergic receptor blocker . This dual action results in increased levels of serotonin in the synaptic cleft and decreased adrenergic activity, respectively .

Biochemical Pathways

The compound’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic pathway . This can lead to downstream effects such as mood elevation and decreased appetite . Its action as a β1-adrenergic receptor blocker can affect the adrenergic pathway , potentially leading to a decrease in heart rate .

Result of Action

The increased serotonin levels resulting from the action of this compound can lead to antidepressant and anxiolytic effects . Its action as a β1-adrenergic receptor blocker can lead to a decrease in heart rate . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For example, extreme pH values could potentially affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .

properties

IUPAC Name |

1-(3,4-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76835-17-1 | |

| Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

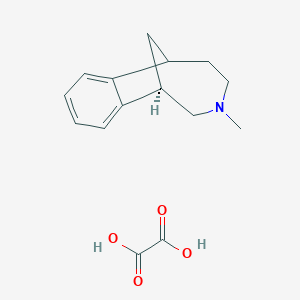

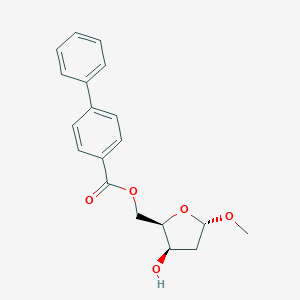

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)